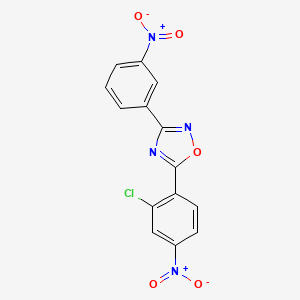
5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has been synthesized using various methods, and its unique properties have led to its application in various scientific fields.
作用機序
The mechanism of action of 5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is not well understood. However, it is believed that this compound exerts its biological activity through the inhibition of various enzymes and proteins. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. Additionally, 5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to inhibit the growth of various bacterial and fungal strains, suggesting that it may disrupt essential cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole are diverse and depend on the specific application. In medicinal chemistry, this compound has been shown to exhibit antibacterial, antifungal, and antitumor activity. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the nervous system. In the development of fluorescent probes, 5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been used to detect various analytes, including metal ions and amino acids.
実験室実験の利点と制限
One of the primary advantages of 5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is its ease of synthesis. This compound can be synthesized using readily available reagents, making it a cost-effective option for scientific research. Additionally, its unique properties, including its antibacterial, antifungal, and antitumor activity, make it a promising lead compound for drug development. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research of 5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. One area of focus is the development of this compound as a scaffold for the synthesis of novel drugs. Additionally, there is potential for the use of 5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole in the development of fluorescent probes for the detection of various analytes. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成法
The synthesis of 5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been achieved using various methods. One of the most common methods involves the reaction of 2-chloro-4-nitroaniline and 3-nitrobenzohydrazide in the presence of phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to obtain 5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. Other methods include the reaction of 2-chloro-4-nitroaniline and 3-nitrobenzoic acid in the presence of thionyl chloride and triethylamine. The synthesis of this compound is relatively simple and can be achieved using readily available reagents.
科学的研究の応用
5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its various applications in scientific research. One of its primary applications is in the field of medicinal chemistry, where it is used as a scaffold for the synthesis of various drugs. This compound has been shown to exhibit antibacterial, antifungal, and antitumor activity, making it a promising lead compound for drug development. Additionally, 5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been used in the development of fluorescent probes for the detection of various analytes.
特性
IUPAC Name |
5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClN4O5/c15-12-7-10(19(22)23)4-5-11(12)14-16-13(17-24-14)8-2-1-3-9(6-8)18(20)21/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYSUQSDLCECNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-fluorobenzyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6087935.png)
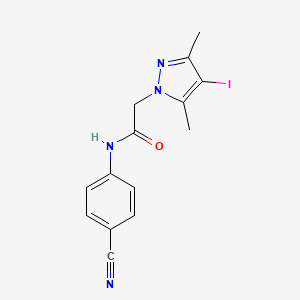
![N-(4-chloro-2-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6087942.png)
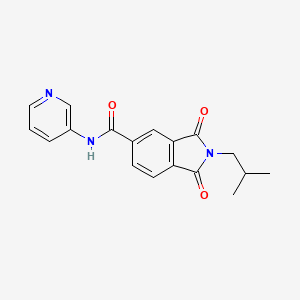
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B6087970.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B6087976.png)
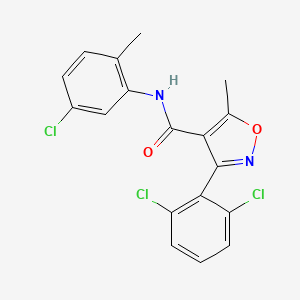

amino]methyl}benzoate](/img/structure/B6087994.png)
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B6088012.png)
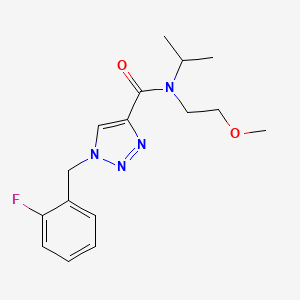
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylnicotinamide](/img/structure/B6088042.png)
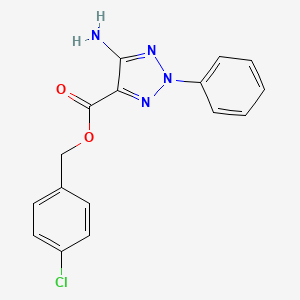
methanone](/img/structure/B6088047.png)